molecular formula C16H24N5O8P B1218136 O-Hexanoyl-adnosine monophosphate

O-Hexanoyl-adnosine monophosphate

Cat. No.: B1218136
M. Wt: 445.36 g/mol
InChI Key: CTEJAJOBMJUFFB-RVXWVPLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Hexanoyl-adenosine monophosphate (O-Hexanoyl-AMP) is an acylated derivative of adenosine monophosphate (AMP), characterized by the addition of a hexanoyl (6-carbon acyl) group to the phosphate moiety. Its molecular formula is C₁₆H₂₄N₅O₈P (LMID: LMFA07080001) .

Properties

Molecular Formula

C16H24N5O8P

Molecular Weight

445.36 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexanoate

InChI

InChI=1S/C16H24N5O8P/c1-2-3-4-5-10(22)29-30(25,26)27-6-9-12(23)13(24)16(28-9)21-8-20-11-14(17)18-7-19-15(11)21/h7-9,12-13,16,23-24H,2-6H2,1H3,(H,25,26)(H2,17,18,19)/t9-,12-,13-,16-/m1/s1

InChI Key

CTEJAJOBMJUFFB-RVXWVPLUSA-N

SMILES

CCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between O-Hexanoyl-AMP and related nucleotides:

Compound Structure Biosynthesis Primary Role Key Pathways
O-Hexanoyl-AMP Linear AMP with hexanoyl ester Likely enzymatic acylation of AMP Hypothesized: Lipid signaling, enzyme modulation Not yet characterized
AMP Linear nucleotide (adenine + ribose + phosphate) RNA degradation or ATP dephosphorylation RNA synthesis, energy transfer (ATP/ADP cycles) Purine metabolism, energy homeostasis
Cyclic AMP (cAMP) Cyclic phosphate between ribose C3' and C5' Synthesized by adenylate cyclase Second messenger in hormone signaling (e.g., epinephrine) GPCR signaling, cardiac contractility
2',3'-cGAMP Cyclic dinucleotide (Gp(2'-5')Ap(3'-5')) Synthesized by cGAS from ATP/GTP Activates STING pathway for innate immunity Antiviral defense, cancer immunity
Inosine-5'-monophosphate (IMP) Hypoxanthine base instead of adenine De novo purine synthesis or AMP deamination Purine metabolism precursor Nucleotide biosynthesis
Key Observations:
  • Cyclic nucleotides (cAMP, cGAMP) adopt rigid conformations critical for receptor interactions (e.g., STING or PKA) .
  • Functional Divergence: While AMP and IMP are metabolic intermediates, acylated or cyclic derivatives (e.g., cAMP, cGAMP) act as signaling molecules. O-Hexanoyl-AMP’s role may parallel acyl-CoA derivatives in lipid metabolism or regulate enzymes like phosphoribosyltransferases .

Kinetic and Regulatory Differences

  • Enzyme Affinity: Phosphoribosyltransferases (e.g., TthAPRT) show higher affinity for nucleobases (Km ~0.02 mM for hypoxanthine) than for PRPP (Km ~0.34 mM) . O-Hexanoyl-AMP’s acyl group may sterically hinder binding to such enzymes, altering substrate specificity.
  • Regulation: cAMP levels are tightly controlled by adenylate cyclase (synthesis) and phosphodiesterases (degradation) . cGAMP is hydrolyzed by ENPP1 to limit STING activation . O-Hexanoyl-AMP’s regulation remains unstudied but could involve esterases or acyl-transferases.

Evolutionary and Pathway Conservation

  • cGAS-STING Pathway: cGAMP is conserved from bacteria to humans, with bacterial homologs (e.g., DncV) synthesizing 3'-3'-cGAMP to induce phage resistance . O-Hexanoyl-AMP lacks evidence of evolutionary conservation but shares a modular design with bacterial acyl-nucleotides involved in stress responses.
  • Cross-Species Variability: STING homologs differ in cyclic dinucleotide specificity (e.g., fish STING prefers 2'-3'-cGAMP over 3'-3' isomers), highlighting structural constraints absent in O-Hexanoyl-AMP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Hexanoyl-adnosine monophosphate
Reactant of Route 2
O-Hexanoyl-adnosine monophosphate

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